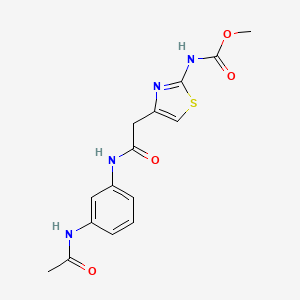

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as MATC, is a chemical compound that has been extensively studied in scientific research. It is a thiazole derivative that has shown potential as a therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

Antitumor Activity

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate derivatives have demonstrated significant antitumor and antifilarial activities. One study highlights the synthesis of these compounds, which showed potent inhibition against leukemia L1210 cell proliferation, with a specific derivative inhibiting the growth of L1210 leukemic cells with an IC50 value of 3.2 μM. The mechanism of cytotoxic activity appears to be related to mitotic blocking, indicating a potential pathway for antitumor activity. Additionally, one compound exhibited in vivo antifilarial activity against Acanthocheilonema viteae in infected jirds, although it was inactive against Brugia pahangi at a specified dosage (Kumar et al., 1993).

Antimicrobial Activity

Another area of application involves antimicrobial properties. For instance, derivatives of Methyl 2-(thiazol-2-ylcarbamoyl)acetate were synthesized and exhibited good antihypertensive α-blocking activity along with low toxicity. These derivatives were tested for their ability to act as α-blocking agents, showcasing a potential for antimicrobial applications (Abdel-Wahab et al., 2008).

Chemical Synthesis and Drug Design

Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, derived from dimethyl acetone-1,3-dicarboxylate, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. This showcases the compound's role in facilitating the synthesis of heterocyclic compounds that could serve as intermediates in drug design and discovery processes (Žugelj et al., 2009).

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids, have been synthesized through a short and versatile chemical route. These compounds are valuable as design mimics of secondary structures of proteins, such as helices and β-sheets, highlighting their significance in the study of protein structure and function (Mathieu et al., 2015).

Mecanismo De Acción

Target of Action

For example, thiazole derivatives have been reported to have antimicrobial and anticancer activities.

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Based on the activities of similar compounds, it could potentially affect pathways related to cell growth and division, or bacterial metabolism .

Result of Action

The cellular and molecular effects would depend on the compound’s targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (programmed cell death) in cancer cells .

Propiedades

IUPAC Name |

methyl N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-9(20)16-10-4-3-5-11(6-10)17-13(21)7-12-8-24-14(18-12)19-15(22)23-2/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNRXNPGSAGYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)

![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)

![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)